molecular formula C8H12O2 B7820786 2,4-Hexadien-1-ol, 1-acetate

2,4-Hexadien-1-ol, 1-acetate

Cat. No.: B7820786
M. Wt: 140.18 g/mol
InChI Key: PXVKYPFROMBALG-UHFFFAOYSA-N
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Description

2,4-Hexadien-1-ol, 1-acetate (CAS No. 57006-69-6), also known as sorbyl acetate, is an ester derivative of 2,4-hexadien-1-ol. Its molecular formula is C₈H₁₂O₂, and it is characterized by a conjugated diene system (2E,4E configuration) and an acetylated hydroxyl group. This compound is notable for its applications in fragrance formulations and organic synthesis.

Properties

IUPAC Name

hexa-2,4-dienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVKYPFROMBALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862683
Record name 2,4-Hexadien-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-17-2
Record name 2,4-Hexadien-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Hexadien-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Hexadien-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadien-1-ol, 1-acetate typically involves the esterification of 2,4-Hexadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadien-1-ol, 1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Hexadien-1-ol, 1-acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Employed as a flavor and fragrance agent due to its pleasant odor

Mechanism of Action

The mechanism of action of 2,4-Hexadien-1-ol, 1-acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties
Compound Molecular Formula CAS No. Key Structural Features LogP (Predicted) Odor Profile
2,4-Hexadien-1-ol, 1-acetate C₈H₁₂O₂ 57006-69-6 Conjugated diene (2E,4E), acetylated terminal OH 2.12 (estimated) Fruity, green
(Z)-3-Hexenyl acetate C₈H₁₄O₂ 3681-71-8 Monounsaturated (Z-configuration), acetate 2.35 Fresh, grassy
4-Hexen-1-ol, 1-acetate C₈H₁₄O₂ N/A Terminal acetyl group, isolated double bond 2.50 Fruity, sweet
3-Nonen-1-ol, 1-acetate C₁₁H₂₀O₂ 13049-88-2 Longer carbon chain (C9), Z-configuration 3.80 Waxy, floral

Key Observations :

  • Its conjugated diene system distinguishes it from monounsaturated esters like (Z)-3-hexenyl acetate, which are more stable but less reactive .

Key Observations :

  • Unlike lavandulyl acetate, which is widely used in cosmetics, this compound is restricted in fragrance applications by the International Fragrance Association (IFRA) due to insufficient safety data .

Key Observations :

  • This compound synthesis typically achieves lower yields than 4-hexen-1-ol, 1-acetate due to the instability of the conjugated diene system .

Biological Activity

2,4-Hexadien-1-ol, 1-acetate, also known as sorbyl acetate, is a naturally occurring ester found in various fruits and plants. Its chemical structure contributes to its diverse biological activities, making it a compound of interest in both food preservation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

  • Chemical Formula: C₆H₈O₂
  • CAS Number: 57006–69–6
  • Molecular Weight: 112.13 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various microorganisms:

MicroorganismActivityReference
Salmonella entericaInhibition of growth
Escherichia coliInhibition of growth
Aspergillus nigerAntifungal activity
Penicillium expansumAntifungal activity

The compound's antifungal properties make it a valuable preservative in food and cosmetics, extending shelf life by inhibiting mold and yeast growth.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction: The compound can modulate enzyme activities by acting as a ligand for specific receptors.
  • Cell Membrane Disruption: Its hydrophobic nature allows it to integrate into microbial cell membranes, leading to increased permeability and cell lysis.
  • Gene Expression Modulation: It may influence gene expression related to stress responses in microorganisms.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications beyond its antimicrobial properties:

  • Cytotoxic Effects on Tumor Cells: Studies have shown that it can induce cytotoxicity in various cancer cell lines, suggesting potential use in cancer treatment.

Case Study: Cytotoxicity in Cancer Research

A study investigating the effects of sorbyl acetate on tumor cells demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The results indicated that at concentrations above 100 µM, significant cytotoxic effects were observed.

Concentration (µM)Cell Viability (%)
0100
5085
10060
20030

These findings highlight the compound's potential as an adjunct therapy in oncology.

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